1,1-Diethyl-2-hydroxy-2-nitrosohydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

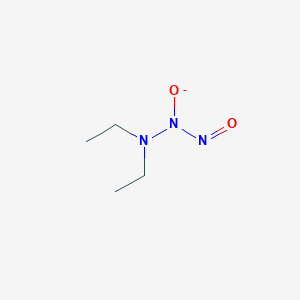

NONOate(1-) is an organic anion that is the conjugate base of 1,1-diethyl-2-hydroxy-3-oxotriazane, obtained by deprotonation of the N-hydroxy group. It is a conjugate base of a 1,1-diethyl-2-hydroxy-3-oxotriazane.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Molecular Formula : C₄H₁₀N₃O₂

Molecular Weight : 155.13 g/mol

Appearance : White crystalline solid

Melting Point : Approximately 45 °C

Solubility : Highly soluble in water (>10 mg/mL)

The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine involves the controlled release of nitric oxide through decomposition in aqueous solutions. This release facilitates interactions with various molecular targets, including enzymes and receptors, influencing numerous biological processes such as vasodilation and neurotransmitter modulation .

Chemistry

DEA NONOate is widely utilized as a reagent in organic synthesis. Its ability to release nitric oxide makes it valuable for various chemical reactions and processes. It can undergo oxidation to form different nitrogen oxides or be reduced to produce diethylamine and other nitrogen-containing compounds.

Biology

In biological research, DEA NONOate is employed to study nitric oxide signaling pathways. It serves as a model compound for investigating the physiological roles of nitric oxide in cellular communication and signaling mechanisms .

Medicine

The potential therapeutic applications of DEA NONOate are noteworthy:

- Cardiovascular Health : Research indicates that DEA NONOate can induce vasodilation, making it a candidate for managing conditions like hypertension and heart disease .

- Neuropharmacology : Studies have shown its role in modulating synaptic transmission and influencing long-term potentiation in neuronal networks, which is critical for understanding memory and learning processes .

- Antitumor Activity : Emerging evidence suggests that DEA NONOate may induce apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology.

Inhibition of Prolactin Secretion

Research has demonstrated that DEA NONOate can inhibit prolactin secretion in pituitary cells through mechanisms involving cyclic guanosine monophosphate (cGMP).

Vasodilatory Effects

Clinical studies involving animal models have shown significant vasodilation following the administration of DEA NONOate. This effect underscores its potential therapeutic use in treating vascular disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diethylamine NONOate | Contains a nitroso group | Known for potent nitric oxide release |

| Sodium Nitroprusside | A well-known nitric oxide donor | Used extensively in medical applications |

| S-nitrosoglutathione | Naturally occurring nitric oxide donor | Involved in cellular signaling |

Eigenschaften

CAS-Nummer |

86831-65-4 |

|---|---|

Molekularformel |

C4H10N3O2- |

Molekulargewicht |

132.14 g/mol |

IUPAC-Name |

N-(diethylamino)-N-oxidonitrous amide |

InChI |

InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1 |

InChI-Schlüssel |

VFZXVONSQCNCAT-UHFFFAOYSA-N |

SMILES |

CCN(CC)N(N=O)[O-] |

Kanonische SMILES |

CCN(CC)N(N=O)[O-] |

Synonyme |

(C2H5)2N(N(O)NO)-Na+ 1,1-diethyl-2-hydroxy-2-nitrosohydrazine 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate DEA-NO DEA-NONOate diethylamine dinitric oxide diethylamine nitric oxide complex diethylamine NONOate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.